molecular formula C9H4BrClN2O2 B2853488 3-Bromo-2-chloro-7-nitroquinoline CAS No. 1026437-82-0

3-Bromo-2-chloro-7-nitroquinoline

Cat. No.: B2853488
CAS No.: 1026437-82-0
M. Wt: 287.5
InChI Key: AAMUURCEDXGFGI-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-7-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-7-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a quinoline derivative, followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired substitution patterns .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-7-nitroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while nucleophilic substitution can introduce various functional groups depending on the nucleophile .

Scientific Research Applications

3-Bromo-2-chloro-7-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-7-nitroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-7-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-2-chloro-7-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-7-3-5-1-2-6(13(14)15)4-8(5)12-9(7)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMUURCEDXGFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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